TSPO ligand-2 -

TSPO ligand-2

Catalog Number: EVT-10963374
CAS Number:
Molecular Formula: C23H29NO8
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TSPO ligand-2 refers to a specific compound that targets the 18-kDa translocator protein, commonly known as TSPO. This protein is implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. TSPO is overexpressed in activated microglial cells and many cancer types, making it a significant target for diagnostic imaging and therapeutic interventions. TSPO ligand-2 has been studied for its potential applications in both imaging and drug delivery systems.

Source and Classification

TSPO ligand-2 is classified as a selective ligand for the translocator protein. It falls under the category of organic compounds specifically designed for high-affinity binding to TSPO. The compound's structure typically involves modifications that enhance its binding affinity and specificity towards TSPO compared to other ligands. The research surrounding TSPO ligands has expanded significantly, focusing on their synthesis, characterization, and biological evaluations.

Synthesis Analysis

Methods

The synthesis of TSPO ligand-2 often involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Heterocycles: Starting from known compounds, such as pyrimidine derivatives, reactions with diketones are employed to form the desired heterocyclic structures.
  2. Deprotection Steps: Protective groups are removed through reactions with acids (e.g., hydrogen bromide) to reveal functional groups necessary for binding.
  3. Final Modifications: The introduction of substituents at specific positions on the heterocyclic ring can be achieved through electrophilic aromatic substitution or other coupling reactions.

For example, one study describes the synthesis of a new TSPO-selective ligand through a condensation reaction involving a previously synthesized intermediate and a chelating agent in anhydrous conditions, yielding high purity products characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

The molecular structure of TSPO ligand-2 typically features a complex arrangement that allows for effective interaction with the translocator protein. Key components include:

  • Heterocyclic Rings: These are crucial for establishing π-π interactions with the protein.
  • Functional Groups: Specific groups are strategically placed to enhance binding affinity and selectivity.

Data

Molecular characterization often includes:

  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm the structure by analyzing proton environments.
  • Mass Spectrometry: Employed to determine molecular weight and confirm purity.

For instance, one ligand's binding affinity was characterized by an IC50 value of 16.2 pM, indicating exceptionally high selectivity towards TSPO compared to other known ligands .

Chemical Reactions Analysis

Reactions

TSPO ligand-2 undergoes several chemical reactions during its synthesis:

  1. Condensation Reactions: These are utilized to form new carbon-nitrogen bonds essential for constructing the ligand framework.
  2. Electrophilic Substitutions: These reactions introduce various substituents that modulate the ligand's properties.

Technical Details

The reactions are typically carried out under controlled conditions (e.g., temperature, solvent choice) to optimize yield and selectivity. For example, using solvents like dichloromethane or tetrahydrofuran can significantly influence reaction kinetics and product stability .

Mechanism of Action

Process

The mechanism of action for TSPO ligand-2 involves its binding to the translocator protein located on the outer mitochondrial membrane. Upon binding, it may influence mitochondrial function and cellular signaling pathways associated with inflammation and apoptosis.

Data

Binding studies reveal that the interaction leads to changes in mitochondrial permeability and can modulate the release of pro-apoptotic factors. This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases and cancer treatments .

Physical and Chemical Properties Analysis

Physical Properties

TSPO ligand-2 typically exhibits:

  • Solubility: Varies based on functional groups; many ligands are soluble in organic solvents like dimethyl sulfoxide or methanol.
  • Stability: Stability under physiological conditions is essential for its application in vivo.

Chemical Properties

Key chemical properties include:

  • Binding Affinity: High affinity towards TSPO is a hallmark of effective ligands; measured using competitive binding assays.
  • Reactivity: Functional groups dictate reactivity in subsequent chemical modifications or interactions with biological targets.

Data from studies indicate that modifications at specific positions on the ligand can drastically alter its binding characteristics .

Applications

Scientific Uses

TSPO ligand-2 has numerous applications in scientific research:

  1. Imaging Agents: Used in positron emission tomography (PET) imaging to visualize inflammation or tumor progression due to its high specificity for TSPO.
  2. Drug Delivery Systems: Its ability to selectively target mitochondria makes it a candidate for delivering therapeutic agents directly to diseased tissues.
  3. Research Tool: Employed in studies investigating mitochondrial function and pathology associated with various diseases.
Introduction to Translocator Protein (TSPO) Ligands in Neuroinflammation Research

Translocator Protein as a Mitochondrial Immunomodulatory Target in Neurological Disorders

Translocator Protein (18 kilodaltons), located on the outer mitochondrial membrane, serves as a critical regulatory node in neuroinflammatory cascades associated with neurodegenerative diseases. Under physiological conditions, Translocator Protein expression in the central nervous system is relatively low but becomes markedly upregulated in activated microglia and astrocytes during neuroinflammation. This elevation correlates with pathological states in conditions including Alzheimer’s disease, Parkinson’s disease, multiple sclerosis, and amyotrophic lateral sclerosis [1] [4]. Translocator Protein functions as a mitochondrial cholesterol transporter and forms part of the permeability transition pore complex alongside the voltage-dependent anion channel and adenine nucleotide translocase. Its involvement in reactive oxygen species generation, cytokine release, and cellular metabolism positions it at the intersection of mitochondrial dysfunction and immune activation [4] [8].

Pharmacological engagement of Translocator Protein modulates microglial reactivity, attenuating the release of cytotoxic mediators. Lipopolysaccharide-activated microglia exhibit significantly elevated levels of pro-inflammatory biomarkers including cyclooxygenase-2, inducible nitric oxide synthase, nitric oxide, interleukin-6, interleukin-1β, and tumor necrosis factor-α. Translocator Protein ligands counteract this activation by suppressing nuclear factor kappa-light-chain-enhancer of activated B cells signaling and inhibiting downstream inflammatory pathways [1] [2] [9]. These immunomodulatory properties establish Translocator Protein as a compelling target for therapeutic intervention in neuroinflammatory disorders where microglial dysregulation contributes to neuronal damage.

Structural and Functional Evolution of Translocator Protein Ligand Classes

Translocator Protein ligand development has progressed through distinct generations characterized by evolving structural optimization and binding properties. The prototypical first-generation ligand 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide exhibits high affinity but suffers from limitations including substantial non-specific binding, poor blood-brain barrier penetration, and unfavorable pharmacokinetics. These shortcomings drove the development of second-generation ligands featuring improved signal-to-noise ratios and binding affinities. Chemically, these compounds belong to diverse structural classes including aryloxyanilides (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide), phenoxyarylacetamides (N-acetyl-N-(2-[11C]methoxybenzyl)-2-phenoxy-5-pyridinamine), and pyrazolopyrimidines [3] [5].

Table 1: Structural Evolution of Translocator Protein Ligands

GenerationRepresentative LigandsCore Chemical ScaffoldKey Affinity ImprovementsPrimary Limitations
First1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamideIsoquinoline carboxamideKi ≈ 0.6-3.6 nanomolarHigh lipophilicity; extensive non-specific binding
SecondN,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide; DAA1106ArylindolacetamidesKi ≈ 0.1-1.0 nanomolarPolymorphism sensitivity (Ala147Thr variant)
Third2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate (2-Cl-MGV-1)Quinazoline derivativesBalanced affinity (Ki ≈ 825 nanomolar)Moderate affinity offset by superior safety

A significant challenge emerged with the identification of a single nucleotide polymorphism (rs6971) causing an alanine-to-threonine substitution at position 147. This polymorphism reduces binding affinity for most second-generation ligands in approximately 30% of the Caucasian population, complicating clinical imaging applications [3] [10]. Third-generation ligands address this through innovative chemical designs prioritizing lower polymorphism sensitivity while retaining anti-inflammatory efficacy. Quinazoline-based compounds like 2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate exemplify this approach through tricyclic structures with extended alkyl side chains. Though exhibiting moderate affinity (Ki ≈ 825 nanomolar), these ligands demonstrate potent biological effects with minimal cytotoxicity even at elevated concentrations (100 micromolar), contrasting with classical ligands that show pronounced toxicity at high doses [1] [9].

Research Significance of Novel Translocator Protein Ligands in Neuropharmacology

The development of advanced Translocator Protein ligands represents a strategic frontier in neurotherapeutics, addressing limitations of conventional anti-inflammatory agents. Non-steroidal anti-inflammatory drugs exhibit restricted central nervous system penetration and insufficient targeting of microglial pathophysiology. Novel quinazoline-based ligands such as 2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate demonstrate multi-faceted mechanisms:

  • Suppression of Pro-inflammatory Mediators: Co-treatment with 25 micromolar 2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate reduces lipopolysaccharide-induced nitric oxide release by 24-fold, interleukin-6 by 14-fold, interleukin-1β by 14-fold, interferon-γ by 6-fold, and tumor necrosis factor-α by 29-fold in microglial cultures. This exceeds the efficacy observed with both 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide and non-steroidal anti-inflammatory drugs [2] [9].
  • Transcription Factor Modulation: These ligands inhibit nuclear factor kappa-light-chain-enhancer of activated B cells p65 subunit phosphorylation, preventing its nuclear translocation and subsequent transcription of inflammatory genes [2].
  • Temporal Flexibility: Unlike conventional agents requiring prophylactic administration, Translocator Protein ligands retain efficacy when administered after inflammatory stimulation. Post-treatment with 2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate significantly attenuates cyclooxygenase-2 expression in activated microglia [1].

Table 2: Comparative Anti-inflammatory Efficacy of Translocator Protein Ligands in Microglia

Inflammatory MarkerLipopolysaccharide Only (Fold Increase)Lipopolysaccharide + 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (25µM)Lipopolysaccharide + 2-(2-chlorophenyl)quinazolin-4-yl dimethylcarbamate (25µM)Lipopolysaccharide + Diclofenac Sodium (25µM)
Cyclooxygenase-291-fold59% reduction89% reductionNot significant
Nitric Oxide18-fold35% reduction93% reductionNot significant
Interleukin-616.9-fold40% reduction85% reductionNot significant
Tumor Necrosis Factor-α16.4-fold45% reduction89% reductionNot significant

Structurally, the quinazoline core provides a versatile scaffold for chemical optimization. Molecular elongation through alkyl chain modifications enhances Translocator Protein binding while maintaining favorable toxicological profiles. These ligands exhibit negligible toxicity in hepatic and renal tissues following chronic administration (15 milligrams/kilogram for two months in murine models) [1] [7]. The simultaneous inhibition of multiple inflammatory pathways—cyclooxygenase-2, inducible nitric oxide synthase, cytokine release—without affecting anti-inflammatory interleukin-10 or interleukin-13 pathways suggests specific modulation of the microglial M1 pro-inflammatory phenotype rather than generalized immunosuppression [2] [9].

Future research directions include structural refinement for enhanced blood-brain barrier permeability, development of positron emission tomography-compatible versions for clinical neuroimaging, and exploration of hybrid molecules targeting complementary neuroinflammatory pathways. The convergence of mitochondrial modulation, neurosteroidogenesis enhancement, and selective immunoregulation positions these ligands as promising candidates for disease-modifying therapies in conditions characterized by chronic neuroinflammation [3] [5] [10].

Properties

Product Name

TSPO ligand-2

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (4-nitrophenyl) carbonate

Molecular Formula

C23H29NO8

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H29NO8/c1-14(2)5-10-18-22(3,32-18)20-19(28-4)17(11-12-23(20)13-29-23)31-21(25)30-16-8-6-15(7-9-16)24(26)27/h5-9,17-20H,10-13H2,1-4H3/t17-,18-,19-,20-,22+,23+/m1/s1

InChI Key

APRLZHSZVREOFG-HUCDYXQFSA-N

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.